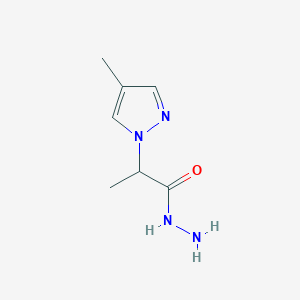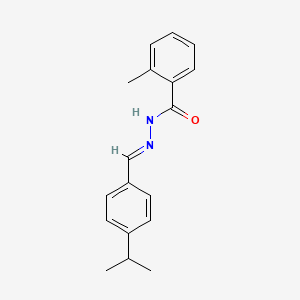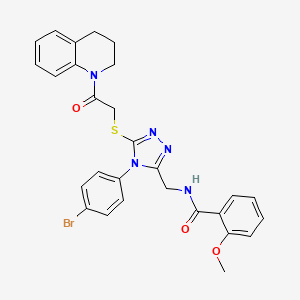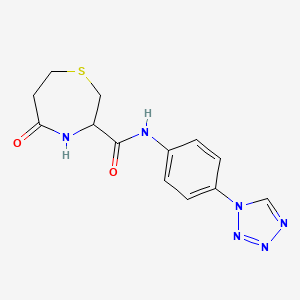![molecular formula C19H14ClN5O2 B2919408 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide CAS No. 919842-87-8](/img/structure/B2919408.png)
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their wide range of biological activities, including anticancer, antiproliferative, and anti-mycobacterial activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines, including the compound , often involves Biginelli condensation . This is a simple, efficient, and atom-economic method that uses aromatic aldehydes, guanidine, and pyrazalone derivative .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines, including the compound , have been found to inhibit CDK2, a protein kinase that plays a key role in cell proliferation . This makes them potential candidates for cancer treatment .
Wissenschaftliche Forschungsanwendungen
Based on the information available, here is a comprehensive analysis of the scientific research applications of the compound “N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide”:
Antimicrobial Activity
Pyrimidine derivatives, including the compound , have been found to possess significant antimicrobial properties . They are effective against a variety of microbial strains, making them valuable in the development of new antimicrobial agents .
Chemotherapeutic Effects
These compounds exhibit a range of chemotherapeutic effects , such as angiogenic inhibition and enzyme inhibitory effects, which can be leveraged in cancer treatment .
Anti-inflammatory Properties
Research has shown that pyrimidine derivatives can be synthesized with anti-inflammatory properties, comparable to standard drugs like indomethacin, but with minimal ulcerogenic effects .
Analgesic and Anti-Parkinsonian Agents
The compound’s derivatives have been used as analgesics and anti-Parkinsonian agents , indicating their potential in treating pain and Parkinson’s disease .
Anticancer Agents
Pyrimidine derivatives are also being explored as anticancer agents . Their ability to inhibit cancer cell growth makes them a promising area of research for new cancer therapies .
Pesticides and Phosphate Inhibitors
These compounds have applications as pesticides and phosphate inhibitors , contributing to agricultural sciences by protecting crops and managing pests .
Treatment of Circulatory System Diseases
There is potential for these derivatives to be used in the treatment of circulatory system diseases , providing a new avenue for cardiovascular medication development .
Anti-Leshiminal and Anti-Tubercular Activities
Lastly, the compound has shown promise in treating leshiminal and tubercular diseases, which could lead to new treatments for these serious conditions .
Zukünftige Richtungen
The future directions for research on pyrazolo[3,4-d]pyrimidines, including “N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide”, could involve further investigations into their biological activities and potential applications in medicine . Additionally, more studies could be conducted to explore their synthesis methods and improve their efficiency .
Eigenschaften
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-14-7-4-8-15(10-14)25-18-16(11-22-25)19(27)24(12-21-18)23-17(26)9-13-5-2-1-3-6-13/h1-8,10-12H,9H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIVOIFUSRRBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]carbamate](/img/structure/B2919325.png)
![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2919326.png)




![3-(3,5-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2919335.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(3,4-dichloroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2919338.png)

![2-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B2919343.png)


